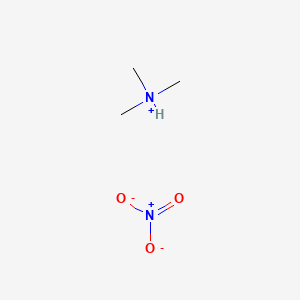

Trimethylammonium nitrate

Description

Properties

CAS No. |

25238-43-1 |

|---|---|

Molecular Formula |

C3H10N2O3 |

Molecular Weight |

122.12 g/mol |

IUPAC Name |

trimethylazanium;nitrate |

InChI |

InChI=1S/C3H9N.NO3/c1-4(2)3;2-1(3)4/h1-3H3;/q;-1/p+1 |

InChI Key |

YSXXGOKILPYXSH-UHFFFAOYSA-O |

Canonical SMILES |

C[NH+](C)C.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Trimethylammonium nitrate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and available technical data for trimethylammonium nitrate (B79036). It is intended to serve as a foundational resource for professionals engaged in research and development.

Core Chemical Properties

Trimethylammonium nitrate is an organic salt with the molecular formula C3H10N2O3.[1][2][3] It is composed of a trimethylammonium cation ([C3H9N]H+) and a nitrate anion (NO3-).[1][4] This compound is classified within the broader categories of nitrogen compounds and ammonium (B1175870) compounds.[1][2][5]

A summary of the key quantitative properties of this compound is presented in the table below. This data is compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| IUPAC Name | trimethylazanium;nitrate | [4] |

| CAS Number | 25238-43-1 | [1][2][6] |

| Molecular Formula | C3H10N2O3 | [1][2][3] |

| Molecular Weight | 122.12 g/mol | [1][3][4] |

| Canonical SMILES | C--INVALID-LINK--C.--INVALID-LINK--([O-])[O-] | [2][4] |

| InChI Key | YSXXGOKILPYXSH-UHFFFAOYSA-O | [1][4] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Heavy Atom Count | 8 | [2] |

| Complexity | 26.8 | [2] |

Note: Specific experimental data for properties such as melting point, boiling point, and density are not consistently reported in the surveyed literature. Some sources provide estimated values or data for related compounds, which have been omitted here to avoid confusion.

Chemical Structure

The structure of this compound is characterized by an ionic bond between the trimethylammonium cation and the nitrate anion. The cation consists of a central nitrogen atom bonded to three methyl groups and one hydrogen atom, resulting in a positive charge on the nitrogen. The nitrate anion has a central nitrogen atom double-bonded to one oxygen atom and single-bonded to two other oxygen atoms, which carry a delocalized negative charge.

Caption: Ionic structure of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound, such as IR, NMR, or thermal analysis (TGA, DSC), are not extensively detailed in the readily available literature. However, synthesis methodologies are described.

A primary method for synthesizing alkylammonium nitrate salts involves the acid-base reaction between the amine and nitric acid.[4]

-

Reaction Workflow:

Caption: Synthesis of this compound.

-

Methodology:

-

Reactant Preparation: An aqueous solution of trimethylamine is prepared.

-

Reaction: Nitric acid is carefully added to the trimethylamine solution, typically under cooling, to control the exothermic neutralization reaction.

-

Product Isolation: The resulting solution contains this compound. The product can be isolated by evaporation of the solvent (water).

-

Purification: Further purification can be achieved through recrystallization from an appropriate solvent.

-

An alternative, less direct synthesis route involves the reaction of ammonium nitrate with formaldehyde. This process, however, typically results in a mixture of mono-, di-, and trimethylamine nitrates and requires subsequent separation steps.[7]

Stability and Decomposition

While specific thermal analysis data for this compound is sparse, the thermal behavior of related ammonium salts provides some insight. Generally, ammonium nitrates can undergo thermal decomposition. For the related compound tetramethylammonium (B1211777) nitrate, studies have shown that decomposition can proceed via dissociation into trimethylamine and methyl nitrate.[8] It is plausible that this compound's decomposition could be initiated by a similar dissociation into trimethylamine and nitric acid.[4]

Applications and Biological Relevance

This compound and compounds containing the trimethylammonium functional group have applications in several fields.

-

Material Science: The trimethylammonium group is utilized in the development of anion-exchange resins, which can be applied to water treatment for the removal of anions like nitrate.[4]

-

Atmospheric Chemistry: Its precursor, trimethylamine, reacts with nitric acid in the atmosphere, playing a role in the formation and transformation of aerosols.[4]

-

Analytical Chemistry: The trimethylammonium moiety is a component of isotopic tags used for the quantitative analysis of peptides in mass spectrometry.[4]

From a safety perspective, nitrogen compounds, including nitrates, can present certain hazards. One noted toxic effect is the risk of methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen.[4][5] Standard laboratory safety precautions should be employed when handling this compound.

References

- 1. This compound | C3H10N2O3 | CID 32853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound [chemicalbook.com]

- 4. This compound|C3H10N2O3|CAS 25238-43-1 [benchchem.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound | 25238-43-1 [chemnet.com]

- 7. High yield synthesis for Methylamine nitrate , Hive Methods Discourse [chemistry.mdma.ch]

- 8. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Trimethylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of trimethylammonium nitrate (B79036). The information presented is intended for use by trained professionals in a controlled laboratory setting. All procedures should be conducted with appropriate safety precautions.

Introduction

Trimethylammonium nitrate, with the chemical formula C₃H₁₀N₂O₃, is an organic salt formed from the neutralization of the tertiary amine, trimethylamine (B31210), with nitric acid.[1] As a member of the alkylammonium nitrate family, it finds utility in various research and development applications. This document outlines a reliable method for its synthesis and subsequent purification to achieve a high degree of purity suitable for laboratory use.

Safety Precautions

Both the reactants and the product have associated hazards that must be managed with appropriate safety protocols.

2.1 Reactant Hazards:

-

Trimethylamine ((CH₃)₃N): A flammable gas or liquid with a strong, fishy to ammonia-like odor. It is corrosive and can cause severe skin and eye burns.[2][3][4] Inhalation may cause respiratory irritation.[3][5] It is typically supplied as a solution in water or ethanol (B145695), or as a liquefied gas.[6]

-

Nitric Acid (HNO₃): A highly corrosive and strong oxidizing agent. Contact can cause severe burns to the skin, eyes, and respiratory tract. It reacts violently with many organic compounds.

2.2 Product Hazards:

-

This compound: While specific toxicity data is limited, it should be handled with care as with other nitrate salts. The primary hazard is expected to be irritation upon contact.[1]

2.3 Required Personal Protective Equipment (PPE):

-

Safety goggles (chemical splash proof)

-

Face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

Flame-retardant lab coat

-

Work in a well-ventilated fume hood is mandatory for all steps.

Synthesis of this compound

The synthesis of this compound is achieved through the acid-base neutralization reaction between trimethylamine and nitric acid. An aqueous solution of trimethylamine is the recommended starting material for ease of handling and temperature control.

Experimental Protocol

-

Reaction Setup: In a fume hood, place a 250 mL Erlenmeyer flask containing a magnetic stir bar in an ice-water bath on a magnetic stir plate.

-

Reactant Measurement: Measure 59.1 g (0.5 mol) of a 45% (w/w) aqueous solution of trimethylamine and add it to the Erlenmeyer flask.

-

Acid Preparation: In a separate beaker, carefully measure 47.6 g (0.5 mol) of 70% nitric acid.

-

Neutralization: While vigorously stirring the trimethylamine solution, slowly add the nitric acid dropwise using a dropping funnel. The reaction is exothermic, and the temperature of the reaction mixture should be maintained below 30°C by controlling the rate of addition and ensuring efficient cooling.

-

Reaction Completion: After the addition is complete, continue stirring the solution in the ice bath for another 30 minutes.

-

pH Check: Check the pH of the solution with a pH strip or meter to ensure it is near neutral (pH 6-7). If it is still basic, add a small amount of nitric acid dropwise. If it is too acidic, a small amount of trimethylamine solution can be added.

-

Isolation of Crude Product: Remove the flask from the ice bath and set up a rotary evaporator. Evaporate the water from the solution under reduced pressure at a bath temperature of 50-60°C until a white solid or viscous oil is obtained. This is the crude this compound.

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in solubility. The crude product is dissolved in a hot solvent and then allowed to cool slowly, forming purer crystals as impurities remain in the solution.

Selection of a Recrystallization Solvent

An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For ionic salts like this compound, polar solvents are a good starting point. A mixed solvent system, such as ethanol and water, is often effective.

Solvent Screening Procedure:

-

Place a small amount of the crude product (approx. 50 mg) into several test tubes.

-

To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethanol/water mixture) dropwise at room temperature until the solid dissolves.

-

If the solid is soluble at room temperature, the solvent is not suitable.

-

If the solid is insoluble, heat the test tube in a water bath. If the solid dissolves when hot, the solvent is a good candidate.

-

Cool the test tubes that formed a clear solution upon heating in an ice bath. The solvent that yields a good quantity of crystals upon cooling is the most suitable. Based on the properties of the related compound, tetramethylammonium (B1211777) nitrate, ethanol is a promising solvent to test.

Recrystallization Protocol

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen hot recrystallization solvent (e.g., ethanol) in small portions while heating the flask on a hot plate with stirring, until the solid just dissolves.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Crystal formation should be observed.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₃H₁₀N₂O₃ |

| Molecular Weight | 122.12 g/mol |

| CAS Number | 25238-43-1 |

| Appearance | White crystalline solid |

| Melting Point | Not readily available in searched literature. To be determined experimentally. |

Synthesis Reaction Data

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| Trimethylamine (45% aq.) | 59.11 (as pure TMA) | 59.1 | 0.5 | 1 |

| Nitric Acid (70%) | 63.01 (as pure HNO₃) | 47.6 | 0.5 | 1 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (90.1%) (g) | |

| This compound | 122.12 | 61.06 | 55.02 |

Characterization and Purity Analysis

The purity of the final product should be assessed to ensure it is suitable for its intended use.

-

Melting Point Determination: A sharp melting point close to the literature value (once determined) is a good indicator of purity.

-

Infrared (IR) Spectroscopy: Can be used to confirm the presence of the trimethylammonium cation and the nitrate anion functional groups.

-

Titration: The purity of the final product can be determined by acid-base titration.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification Workflow

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. tetramethylammonium nitrate [chembk.com]

- 4. Trimethylamine nitrate | C3H10N2O3 | CID 87596201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetramethylammonium nitrate | 1941-24-8 [chemicalbook.com]

- 6. This compound | C3H10N2O3 | CID 32853 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Trimethylammonium Nitrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylammonium nitrate (B79036) (TMAN), a quaternary ammonium (B1175870) salt, presents a unique solubility profile that is critical for its application in various chemical and pharmaceutical processes. This technical guide provides a comprehensive overview of the theoretical and practical aspects of TMAN solubility in organic solvents. Due to the limited availability of direct quantitative data in public literature, this document focuses on predicting solubility based on the principles of solvent polarity and intermolecular forces. Furthermore, it offers detailed experimental protocols for the precise determination of TMAN solubility, ensuring reliable and reproducible results in a laboratory setting. A comparative analysis with the known solubility of ammonium nitrate is included to provide a contextual framework.

Introduction

Trimethylammonium nitrate ([(CH₃)₃NH]NO₃) is an ionic compound whose utility in organic synthesis, formulation development, and as a potential component in ionic liquids necessitates a thorough understanding of its behavior in non-aqueous media. The interplay between the ionic nature of TMAN and the diverse characteristics of organic solvents governs its solubility, which in turn dictates reaction kinetics, product purity, and formulation stability. This guide aims to bridge the current knowledge gap by providing a predictive framework and actionable methodologies for researchers working with this compound.

Theoretical Framework for Solubility Prediction

The solubility of an ionic compound like this compound in an organic solvent is primarily governed by the principle of "like dissolves like." This can be broken down into several key factors:

-

Solvent Polarity: Polar solvents are generally more effective at dissolving ionic compounds. They can be further categorized into:

-

Polar Protic Solvents: These solvents (e.g., alcohols, carboxylic acids) possess a hydrogen atom bonded to an electronegative atom (O or N) and can form hydrogen bonds. They are typically good solvents for ionic compounds as they can solvate both the cation and the anion effectively.

-

Polar Aprotic Solvents: These solvents (e.g., acetone, acetonitrile, DMSO) have a large dipole moment but lack O-H or N-H bonds. They are effective at solvating cations but less so for anions.

-

-

Intermolecular Forces: The dissolution process involves overcoming the lattice energy of the solid TMAN and establishing new solute-solvent interactions. The strength of ion-dipole interactions between the trimethylammonium and nitrate ions and the solvent molecules is a crucial determinant of solubility.

-

Hydrogen Bonding: The nitrate anion is a hydrogen bond acceptor. Solvents that are good hydrogen bond donors will exhibit enhanced solubility for TMAN. The trimethylammonium cation, while not a classical hydrogen bond donor, can participate in weaker C-H···O interactions.

-

Dielectric Constant: A higher dielectric constant of the solvent helps to reduce the electrostatic attraction between the cation and anion, facilitating their separation and dissolution.

Based on these principles, a qualitative prediction of TMAN solubility in various classes of organic solvents can be made.

Logical Relationship of Solubility Factors

Caption: Factors influencing the solubility of this compound.

Predicted and Comparative Solubility Data

While specific quantitative data for this compound is scarce, we can infer its likely behavior and provide comparative data for the structurally related ammonium nitrate (NH₄NO₃). It is anticipated that the presence of the three methyl groups in the trimethylammonium cation will increase its organic character, potentially leading to slightly higher solubility in less polar organic solvents compared to the ammonium ion.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding and high polarity effectively solvate both cation and anion. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Good cation solvation via ion-dipole interactions; anion solvation is less effective than in protic solvents. |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar and can effectively solvate cations. | |

| N,N-Dimethylformamide (DMF) | High | Highly polar aprotic solvent capable of strong ion-dipole interactions. | |

| Low Polarity | Dichloromethane | Low | Limited ability to solvate ions. |

| Non-polar | Toluene, Hexane | Very Low / Insoluble | Lack of polarity and inability to form significant ion-dipole interactions. |

Table 2: Quantitative Solubility of Ammonium Nitrate in Various Organic Solvents (for comparison)

| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) |

| Methanol | 20 | 17.1 |

| Ethanol | 20 | 3.8 |

| Acetone | 20 | 0.2 |

| Pyridine | 20 | 13.2 |

| Acetic Anhydride | 20 | 1.5 |

Note: This data is for ammonium nitrate and serves as an approximate reference. The actual solubility of this compound will differ.

Experimental Determination of Solubility

Accurate determination of solubility requires a robust experimental protocol. The following section outlines a standard procedure for measuring the solubility of this compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (anhydrous, high purity)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with airtight seals

-

Syringes and syringe filters (PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Drying oven

-

Analytical instrumentation for quantification (e.g., HPLC with a suitable detector, ion chromatography, or titration setup)

Experimental Workflow

The general workflow for determining solubility involves achieving equilibrium between the solid solute and the solvent at a specific temperature, followed by quantifying the amount of dissolved solute in a known amount of solvent.

Caption: General workflow for experimental solubility determination.

Detailed Protocol: Isothermal Equilibrium Method

-

Preparation:

-

Dry the this compound in a vacuum oven at a suitable temperature (e.g., 40-50 °C) to remove any residual moisture.

-

Ensure the solvent is anhydrous, as water content can significantly affect solubility.

-

-

Equilibration:

-

Add an excess amount of dried TMAN to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known mass or volume of the organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The time required to reach equilibrium should be determined in preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Analysis (Gravimetric Method):

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known mass of the clear supernatant using a pre-weighed, pre-heated (to the experimental temperature) syringe equipped with a syringe filter. The filtration step is critical to remove any undissolved solid particles.

-

Dispense the filtered solution into a pre-weighed vial.

-

Reweigh the vial containing the solution to determine the exact mass of the solution withdrawn.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition point of TMAN.

-

Once all the solvent has evaporated, weigh the vial containing the solid residue.

-

The mass of the dissolved TMAN is the final mass of the vial minus the initial mass of the empty vial. The mass of the solvent is the total mass of the solution withdrawn minus the mass of the dissolved TMAN.

-

Calculate the solubility in grams of TMAN per 100 grams of solvent.

-

-

Sample Collection and Analysis (Instrumental Method):

-

Withdraw a precise volume of the clear, filtered supernatant.

-

Dilute the sample to a known volume with a suitable solvent.

-

Analyze the concentration of the trimethylammonium or nitrate ion using a calibrated analytical technique such as ion chromatography or HPLC.

-

Calculate the solubility based on the measured concentration and the density of the solvent at the experimental temperature.

-

Conclusion

While a comprehensive, publicly available database of this compound solubility in a wide array of organic solvents is currently lacking, this guide provides a robust framework for both predicting and experimentally determining this crucial physicochemical property. By understanding the interplay of solvent polarity, hydrogen bonding, and other intermolecular forces, researchers can make informed decisions on solvent selection. The detailed experimental protocol provided herein offers a reliable method for generating accurate and reproducible solubility data, which is indispensable for the successful application of this compound in research, development, and industrial processes. It is recommended that researchers generate their own solubility data for specific solvent systems of interest to ensure the highest degree of accuracy for their applications.

Trimethylammonium nitrate molecular weight and formula

An In-depth Technical Guide to Trimethylammonium Nitrate (B79036)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trimethylammonium nitrate, a quaternary ammonium (B1175870) salt with applications in various chemical and pharmaceutical contexts. This document details its fundamental chemical properties, including its molecular formula and weight, and outlines a general experimental protocol for its synthesis and analysis.

Core Chemical Data

The fundamental properties of this compound are summarized below. This data is essential for stoichiometric calculations, formulation development, and analytical characterization.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₃H₁₀N₂O₃[1][2][3][4] |

| Molecular Weight | 122.12 g/mol [1][3] |

| CAS Number | 25238-43-1 |

| IUPAC Name | trimethylazanium;nitrate[4] |

| Canonical SMILES | C--INVALID-LINK--C.--INVALID-LINK--([O-])[O-][2][5] |

| InChI Key | YSXXGOKILPYXSH-UHFFFAOYSA-O[5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acid-base reaction of trimethylamine (B31210) with nitric acid. The following protocol outlines a general procedure for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from trimethylamine and nitric acid.

Materials:

-

Trimethylamine ((CH₃)₃N) solution

-

Nitric acid (HNO₃), dilute solution

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH indicator paper or pH meter

-

Crystallizing dish

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place a beaker containing a known concentration of trimethylamine solution in an ice bath on a magnetic stirrer.

-

Acid Addition: Slowly add a dilute solution of nitric acid to the trimethylamine solution while stirring continuously. The reaction is exothermic, and the ice bath is crucial for temperature control.

-

Neutralization: Monitor the pH of the reaction mixture. Continue adding nitric acid until the solution is neutralized (pH ≈ 7).

-

Crystallization: Transfer the resulting solution to a crystallizing dish and allow the solvent to evaporate slowly at room temperature or under reduced pressure.

-

Isolation and Purification: Collect the formed crystals of this compound by vacuum filtration. The crystals can be washed with a small amount of cold deionized water to remove any impurities and then dried.

Analytical Methods

The characterization and quantification of this compound can be performed using various analytical techniques:

-

Gas Chromatography (GC): For the analysis of the trimethylamine cation, methods such as gas chromatography with a flame ionization detector (GC-FID) can be employed. Samples may require desorption from a suitable sorbent tube.

-

Ion Chromatography: This is a standard method for the analysis of the nitrate anion.

-

Spectroscopic Methods: Techniques such as UV-Vis spectroscopy can be utilized for the quantification of nitrate, often after a reduction step to nitrite (B80452) and subsequent colorimetric reaction.

Logical Workflow for Synthesis

The synthesis of this compound follows a straightforward logical progression from reactants to the final product. This can be visualized as a simple workflow.

Caption: A diagram illustrating the synthesis of this compound.

References

- 1. High yield synthesis for Methylamine nitrate , Hive Methods Discourse [chemistry.mdma.ch]

- 2. Sciencemadness Discussion Board - Preparation of Methylammonium nitrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Trimethylamine | (CH3)3N | CID 1146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. osha.gov [osha.gov]

- 5. This compound | C3H10N2O3 | CID 32853 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimethylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylammonium nitrate (B79036), a quaternary ammonium (B1175870) salt, is a compound of interest in various chemical and industrial applications. This document provides a comprehensive overview of its discovery, history, physicochemical properties, and synthesis. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers and professionals in the field.

Introduction

Trimethylammonium nitrate, with the chemical formula C₃H₁₀N₂O₃, is the salt formed from the neutralization of the tertiary amine, trimethylamine (B31210), and nitric acid.[1][2] While not as historically prominent as some of its relatives like methylammonium (B1206745) nitrate, which was utilized as an explosive ingredient during World War II, this compound holds its own significance in the broader landscape of ammonium nitrate compounds.[3] Its properties and synthesis are rooted in the fundamental principles of acid-base chemistry and amine reactions. This guide will delve into the technical details of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for handling, storage, and application of the compound in a laboratory or industrial setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | trimethylazanium;nitrate | [1][4] |

| CAS Number | 25238-43-1 | [1][5] |

| Molecular Formula | C₃H₁₀N₂O₃ | [1][5] |

| Molecular Weight | 122.124 g/mol | [5] |

| Exact Mass | 122.06914219 Da | [1][5] |

| Boiling Point | 2.8°C at 760 mmHg | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 0 | [5] |

| Heavy Atom Count | 8 | [5] |

| Complexity | 26.8 | [1][5] |

| Canonical SMILES | C--INVALID-LINK--C.--INVALID-LINK--([O-])[O-] | [4][5] |

Historical Context and Discovery

The precise date and discoverer of this compound are not well-documented in readily available historical records. Its discovery is intrinsically linked to the broader history of amine chemistry and the study of their reactions with acids. The synthesis of trimethylamine itself was a significant step, with industrial production methods being developed over time.[6][7] The reaction of tertiary amines with acids to form salts is a fundamental concept in organic chemistry.[8][9] It is therefore likely that this compound was first synthesized and characterized as part of systematic studies on the properties and reactions of trimethylamine.

While its sibling compound, methylammonium nitrate, has a more noted history due to its use in explosives, this compound and its derivatives, such as tetramethylammonium (B1211777) nitrate, are also subjects of research in energetic materials and other fields.[3][10]

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the acid-base neutralization reaction between trimethylamine and nitric acid.[5] This reaction is typically carried out in an aqueous solution and is known to proceed with a high yield.

Experimental Protocol: Synthesis via Neutralization

This protocol describes the laboratory-scale synthesis of this compound from trimethylamine and nitric acid.

Materials:

-

Trimethylamine (aqueous solution, e.g., 40%)

-

Nitric acid (concentrated, e.g., 70%)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Crystallization dish

-

Vacuum oven

Procedure:

-

Preparation of Reactant Solution: In a fume hood, carefully dilute a known molar amount of trimethylamine solution with deionized water in a beaker. Place the beaker in an ice bath on a magnetic stirrer and begin gentle stirring.

-

Acid Addition: Slowly add a stoichiometric equivalent of concentrated nitric acid dropwise to the stirring trimethylamine solution. The reaction is exothermic, and the ice bath is crucial for temperature control.

-

Neutralization: Monitor the pH of the solution continuously. Continue adding nitric acid until the solution reaches a neutral pH (approximately 7.0).

-

Solvent Removal: Once neutralized, remove the beaker from the ice bath. Transfer the solution to a round-bottom flask and remove the water using a rotary evaporator under reduced pressure.

-

Crystallization and Drying: Transfer the resulting concentrated solution or solid to a crystallization dish. Dry the product under vacuum at a slightly elevated temperature to obtain the final crystalline this compound. A reported yield for this synthesis in water is 90.1%.[5]

Logical Relationships in Synthesis

The synthesis of this compound is a straightforward acid-base reaction. The logical flow of this process can be visualized as follows.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound, while not having a storied history of discovery, is a fundamentally important quaternary ammonium salt. Its synthesis is a classic example of an acid-base neutralization reaction, and its well-characterized physicochemical properties make it a useful compound for various applications. This guide provides the essential technical information for its synthesis and handling, serving as a valuable resource for the scientific community.

References

- 1. This compound | C3H10N2O3 | CID 32853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethylamine nitrate | C3H10N2O3 | CID 87596201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methylammonium nitrate - Wikipedia [en.wikipedia.org]

- 4. This compound|C3H10N2O3|CAS 25238-43-1 [benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. Trimethylamine - Wikipedia [en.wikipedia.org]

- 7. US3410904A - Production of trimethylamine - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Trimethylammonium Nitrate: Properties, Synthesis, and Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium nitrate (B79036) (CAS No. 25238-43-1) is an organic salt belonging to the quaternary ammonium (B1175870) nitrate family.[1][2] While research specifically focused on this compound is limited, its structural components—the trimethylammonium cation and the nitrate anion—suggest a range of potential applications in various scientific domains. This guide provides a comprehensive overview of its known properties, a generalized synthesis protocol, and explores its prospective research applications based on its chemical nature and the activities of related compounds. The information presented herein aims to serve as a foundational resource for researchers interested in exploring the utility of trimethylammonium nitrate.

Physicochemical and Toxicological Properties

The following tables summarize the key quantitative data available for this compound. It is important to note that some physical properties, such as boiling and flash points, may be theoretical or extrapolated.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₀N₂O₃ | [1][3] |

| Molecular Weight | 122.12 g/mol | [1][4] |

| CAS Number | 25238-43-1 | [1][3] |

| IUPAC Name | trimethylazanium nitrate | [1] |

| Synonyms | Trimethylamine (B31210) nitrate, N,N-Dimethylmethanaminium nitrate | [2] |

| Appearance | White to light yellow crystals (presumed) | General observation for similar salts |

| Boiling Point | 2.8°C at 760 mmHg (likely of trimethylamine) | [3] |

| Exact Mass | 122.06914219 Da | [1][3][4] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Topological Polar Surface Area | 67.3 Ų | [1] |

| Complexity | 26.8 | [3] |

Table 2: Toxicological Profile of this compound

| Hazard Information | Description | Source(s) |

| Primary Adverse Effect | Methemoglobinemia | [5] |

| General Hazards | As with other nitrates and nitrites, it may pose a risk of methemoglobinemia, where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. | [5] |

| Other Considerations | See "Trimethylammonium chloride" and "Trimethylamine" for related hazards. | [5] |

Experimental Protocols

Synthesis of this compound

While detailed, peer-reviewed synthesis protocols specifically for this compound are not widely available, a general method can be inferred from the acid-base chemistry of its constituent parts: trimethylamine and nitric acid.[4]

Objective: To synthesize this compound from trimethylamine and nitric acid.

Materials:

-

Trimethylamine (aqueous solution)

-

Nitric acid (dilute solution)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Rotary evaporator

Procedure:

-

In a fume hood, place a known molar amount of a chilled aqueous solution of trimethylamine into a beaker equipped with a magnetic stir bar and immersed in an ice bath.

-

Slowly add a stoichiometric equivalent of a dilute nitric acid solution dropwise to the stirring trimethylamine solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained below 20°C.

-

Continuously monitor the pH of the solution. The addition of nitric acid should be stopped when the solution reaches a neutral pH (approximately 7.0).

-

Once the neutralization is complete, remove the beaker from the ice bath and allow it to warm to room temperature.

-

The resulting aqueous solution of this compound can be concentrated by removing the water under reduced pressure using a rotary evaporator.

-

The solid this compound can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

-

The purified crystals should be dried under vacuum to remove any residual solvent.

Characterization: The final product should be characterized to confirm its identity and purity using techniques such as:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the trimethylammonium cation and the nitrate anion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the trimethylammonium cation.

-

Mass Spectrometry: To determine the mass-to-charge ratio of the constituent ions.

-

Elemental Analysis: To determine the elemental composition of the synthesized compound.

Caption: Generalized workflow for the synthesis of this compound.

Potential Research Applications

The unique properties of the trimethylammonium cation and the nitrate anion suggest several potential areas of research for this compound.

Organic Synthesis

-

Phase-Transfer Catalysis: Quaternary ammonium salts are well-known phase-transfer catalysts. This compound could potentially be used to facilitate reactions between reactants in immiscible phases, which is particularly useful in green chemistry applications.

-

Reagent in Nitration Reactions: The nitrate moiety suggests its potential use as a nitrating agent in organic synthesis, although its reactivity would need to be evaluated and compared to standard nitrating agents.

Materials Science

-

Component of Ionic Liquids: Quaternary ammonium salts are common components of ionic liquids. The properties of this compound could be explored for the formulation of novel ionic liquids with specific applications in electrochemistry or as green solvents.

-

Precursor for Energetic Materials: While related compounds like methylammonium (B1206745) nitrate are known explosives, the thermal properties and decomposition of this compound could be investigated for its potential as a component in energetic material formulations.[6]

Analytical Chemistry

-

Anion-Exchange Resins: The trimethylammonium functional group is utilized in the development of anion-exchange resins for applications such as water treatment to remove nitrate anions.[7]

-

Isotopic Tagging: The trimethylammonium group is a key component in isotopic tags, like Trimethylammonium Butyrate (TMAB), used for quantitative analysis in mass spectrometry-based peptidomics.[7]

Atmospheric and Environmental Chemistry

-

Aerosol Formation: The reactive uptake of trimethylamine into ammonium nitrate particles has been studied as a pathway for the formation of aminium nitrate aerosols in the atmosphere.[8] Further research on the properties and fate of this compound aerosols could contribute to a better understanding of atmospheric chemistry.

Caption: Potential research areas for this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of published research on the specific biological activities of this compound or its involvement in any signaling pathways. The primary toxicological concern is methemoglobinemia, which is a general effect of nitrates.[5] The biological effects of trimethylamine, a precursor, are more extensively studied in the context of gut microbiota metabolism and its conversion to trimethylamine N-oxide (TMAO), which has been linked to cardiovascular disease. However, any direct role of this compound in these or other biological processes has yet to be elucidated. This represents a significant gap in the literature and an opportunity for future research.

Conclusion

This compound is a simple organic salt with a range of potential, yet largely unexplored, research applications. While data on its properties and synthesis are available to a limited extent, there is a clear need for more in-depth studies to fully characterize this compound and validate its utility in the fields of organic synthesis, materials science, analytical chemistry, and environmental science. This guide serves as a starting point for researchers, providing the foundational information necessary to embark on further investigation of this intriguing molecule.

References

- 1. This compound | C3H10N2O3 | CID 32853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. Trimethylamine nitrate | C3H10N2O3 | CID 87596201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. High yield synthesis for Methylamine nitrate , Hive Methods Discourse [chemistry.mdma.ch]

- 7. This compound|C3H10N2O3|CAS 25238-43-1 [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Trimethylammonium nitrate safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium nitrate (B79036), with the chemical formula C₃H₁₀N₂O₃, is a quaternary ammonium (B1175870) salt. While specific applications in drug development are not widely documented, its constituent ions, trimethylammonium and nitrate, are of interest in various chemical and biological contexts. This guide provides a summary of available information regarding its properties, synthesis, handling precautions, and potential hazards, tailored for a scientific audience.

Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of trimethylammonium nitrate.

| Property | Value | Source |

| Molecular Formula | C₃H₁₀N₂O₃ | PubChem |

| Molecular Weight | 122.12 g/mol | PubChem |

| CAS Number | 25238-43-1 | PubChem |

| Appearance | Not specified (likely a solid) | - |

| Boiling Point | 2.8 °C at 760 mmHg (for trimethylamine) | LookChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Topological Polar Surface Area | 67.3 Ų | Guidechem[2] |

| Complexity | 26.8 | Guidechem[2] |

Synthesis and Purification

Detailed experimental protocols for the synthesis of pure this compound are scarce in publicly available literature. However, a general approach can be inferred from related syntheses of alkylammonium nitrates.

Synthesis

A potential synthetic route involves the neutralization of trimethylamine (B31210) with nitric acid. Another method described in the patent literature involves the reaction of ammonium nitrate with formaldehyde, which produces a mixture of methylammonium (B1206745) nitrates, including the trimethylammonium salt.

A generalized workflow for the synthesis is presented below:

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Trimethylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the thermal stability and decomposition characteristics of Trimethylammonium nitrate (B79036) (TMAN), a compound of interest in various chemical applications. The following sections present quantitative data from thermal analysis, detailed experimental protocols, and a visual representation of its decomposition pathway.

Thermal Decomposition Profile

The thermal decomposition of Trimethylammonium nitrate is a multi-stage process, as evidenced by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The decomposition generally proceeds in two distinct steps.

The following table summarizes the key quantitative data obtained from various thermal analysis techniques.

| Parameter | Value | Technique | Reference |

| First Decomposition Stage | |||

| Onset Temperature | 155.6 °C | TGA | |

| Peak Temperature | 180.1 °C | DTA | |

| Mass Loss | 74.3% | TGA | |

| Second Decomposition Stage | |||

| Onset Temperature | 224.9 °C | TGA | |

| Peak Temperature | 243.2 °C | DTA | |

| Mass Loss | 22.1% | TGA | |

| Kinetic Parameters | |||

| Activation Energy (Ea) - Stage 1 | 124.6 kJ/mol | Non-isothermal TGA | |

| Pre-exponential Factor (A) - Stage 1 | 10^12.1 s⁻¹ | Non-isothermal TGA | |

| Activation Energy (Ea) - Stage 2 | 125.4 kJ/mol | Non-isothermal TGA | |

| Pre-exponential Factor (A) - Stage 2 | 10^10.6 s⁻¹ | Non-isothermal TGA |

Experimental Protocols

The data presented above was obtained through a series of standardized thermal analysis experiments. The methodologies for these key experiments are detailed below.

-

Instrumentation: A simultaneous thermal analyzer (TGA/DTA) is employed to measure mass loss and temperature differences concurrently.

-

Sample Preparation: A precise amount of this compound (typically 3-5 mg) is weighed and placed in an open alumina (B75360) crucible.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is applied.

-

Temperature Range: The sample is heated from ambient temperature to 300 °C.

-

Atmosphere: The experiment is conducted under a dynamic nitrogen atmosphere with a flow rate of 20 mL/min to ensure an inert environment.

-

-

Data Analysis: The TGA curve is analyzed to determine the onset and completion temperatures of decomposition stages and the corresponding mass loss percentages. The DTA curve provides information on the endothermic and exothermic nature of the transitions.

-

Methodology: To determine the kinetic parameters (activation energy and pre-exponential factor), multiple TGA experiments are performed at different linear heating rates (e.g., 2, 5, 10, and 20 °C/min).

-

Kinetic Models: The Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, which are integral isoconversional methods, are applied to the TGA data. These methods allow for the calculation of the activation energy as a function of the extent of conversion without assuming a specific reaction model.

-

Software: Specialized thermal analysis software is used to perform the kinetic calculations based on the collected TGA data.

Visualizing the Decomposition Process

The following diagrams illustrate the proposed decomposition pathway of this compound and a typical experimental workflow for its thermal analysis.

Trimethylammonium Nitrate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium nitrate (B79036), a quaternary ammonium (B1175870) salt, is emerging as a versatile and valuable precursor in a variety of organic synthesis applications. Its utility spans from being a key component in the generation of energetic materials to acting as an efficient phase-transfer catalyst and a potential nitrating agent. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of trimethylammonium nitrate, with a focus on its role as a precursor in organic synthesis. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate its practical application in the laboratory and in the development of new chemical entities.

Physicochemical Properties

This compound is a salt composed of a trimethylammonium cation ([ (CH₃)₃NH]⁺) and a nitrate anion (NO₃⁻).[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 25238-43-1 | [1][2] |

| Molecular Formula | C₃H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 122.12 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | - |

| Solubility | Soluble in water and polar organic solvents | [3] |

| Boiling Point | 2.8 °C at 760 mmHg (Decomposes) | [2] |

| Canonical SMILES | C--INVALID-LINK--C.--INVALID-LINK--([O-])[O-] | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two primary methods are highlighted below, offering different scales of production and purity profiles.

Method 1: Neutralization of Trimethylamine (B31210) with Nitric Acid

A straightforward and high-yield synthesis involves the direct neutralization of trimethylamine with nitric acid.[2] This method is suitable for laboratory-scale preparation of pure this compound.

Experimental Protocol:

-

In a well-ventilated fume hood, cool a solution of trimethylamine in a suitable solvent (e.g., diethyl ether or ethanol) in an ice bath.

-

Slowly add a stoichiometric amount of concentrated nitric acid dropwise to the cooled trimethylamine solution with constant stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes at room temperature.

-

The precipitated this compound is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Dry the purified crystals under vacuum to obtain pure this compound.

A reported yield for this method is 90.1%.[2]

Method 2: Reaction of Ammonium Nitrate and Formaldehyde

For a larger scale synthesis, a mixture of alkylammonium nitrates, including this compound, can be produced from the reaction of ammonium nitrate and formaldehyde.[4] This method yields a mixture of mono-, di-, and trimethylammonium nitrates.

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer and a heating mantle, combine 800 parts by weight of ammonium nitrate and 620 parts by weight of 37% aqueous formaldehyde.[4]

-

Optionally, add 50 parts by weight of sodium formate (B1220265) to increase the yield.[4]

-

Slowly heat the mixture to 70-80 °C. The reaction is exothermic and the temperature will rise to 95-100 °C.[4]

-

Maintain the reaction temperature at 100-105 °C with external heating for 2 hours.[4]

-

After the reaction is complete, the resulting mixture contains unreacted ammonium nitrate and a mixture of methylamine (B109427) nitrates.

-

The separation of this compound from the mixture requires further purification steps, such as fractional crystallization or chromatography.

Table 2: Product Composition from Ammonium Nitrate and Formaldehyde Reaction [4]

| Component | Percentage in Amine Nitrate Mixture |

| Monomethylamine nitrate | ~16.5% |

| Dimethylamine nitrate | ~4% |

| Trimethylamine nitrate | ~2% |

Applications in Organic Synthesis

This compound serves as a valuable precursor in several key areas of organic synthesis.

Precursor to Energetic Materials

This compound and its parent compound, methylammonium (B1206745) nitrate, are utilized as precursors in the synthesis of energetic materials such as explosives and propellants.[3] The high nitrogen content and the presence of the nitrate group contribute to their energetic properties.

Phase-Transfer Catalyst

Quaternary ammonium salts, including this compound, are effective phase-transfer catalysts (PTCs).[5][6] PTCs facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[5] The trimethylammonium cation can form an ion pair with an anionic reactant from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.

Mechanism of Phase-Transfer Catalysis:

Caption: General mechanism of phase-transfer catalysis.

Advantages of using this compound as a PTC:

-

Mild Reaction Conditions: Reactions can often be carried out at lower temperatures.[6]

-

Increased Reaction Rates: Facilitates faster reactions by bringing reactants together.[6]

-

Use of Inexpensive Solvents: Allows for the use of biphasic systems with water and common organic solvents, avoiding the need for expensive polar aprotic solvents.[6]

-

Suppression of Side Reactions: Can lead to higher product yields and purity.[6]

Potential Nitrating Agent

While less common than traditional nitrating agents like mixed acid, organic nitrates can be used for nitration reactions.[7][8] this compound, in principle, could serve as a source of the nitronium ion (NO₂⁺) or the nitrate radical (NO₃•) under specific conditions, enabling the introduction of a nitro group onto organic substrates. This application is an area for further research and development.

Applications in Drug Development

The trimethylamine moiety is a common structural feature in many pharmaceuticals.[9] Trimethylamine itself is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[9] While direct applications of this compound in drug synthesis are not extensively documented, its role as a phase-transfer catalyst can be highly valuable in the synthesis of pharmaceutical intermediates, potentially leading to more efficient and greener synthetic routes.

Conclusion

This compound is a versatile reagent with significant potential as a precursor in organic synthesis. Its utility as a component in energetic materials and as a phase-transfer catalyst is well-established. Future research may further expand its applications, particularly in the area of nitration reactions. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals to explore and utilize this compound in their synthetic endeavors, contributing to the advancement of organic chemistry and drug discovery.

References

- 1. This compound | C3H10N2O3 | CID 32853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. hiyka.com [hiyka.com]

- 4. High yield synthesis for Methylamine nitrate , Hive Methods Discourse [chemistry.mdma.ch]

- 5. Phase transfer catalyst in organic synthesis [wisdomlib.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitration - Wikipedia [en.wikipedia.org]

- 9. marketpublishers.com [marketpublishers.com]

Methodological & Application

Application Notes and Protocols for Trimethylammonium Nitrate as an Ion-Pairing Agent in HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a powerful technique for the separation of ionic and highly polar analytes on reversed-phase columns. The addition of an ion-pairing agent to the mobile phase forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the nonpolar stationary phase.[1][2][3] This methodology is particularly crucial for the analysis and purification of synthetic oligonucleotides, which are a cornerstone of modern therapeutics.[1] While triethylammonium (B8662869) acetate (B1210297) (TEAA) is a widely used ion-pairing reagent for oligonucleotide analysis, other alkylammonium salts, such as trimethylammonium nitrate (B79036), can also be employed.[4][5][6]

These application notes provide a comprehensive overview and a general protocol for the use of trimethylammonium nitrate as an ion-pairing agent in HPLC. The information is compiled from established principles of ion-pair chromatography and data from related alkylammonium reagents.

Principle of Ion-Pair Reversed-Phase HPLC

In IP-RP-HPLC, the ion-pairing reagent, consisting of a large ionic molecule with a hydrophobic component, is added to the mobile phase. This reagent forms an ion pair with the oppositely charged analyte. The resulting neutral complex exhibits increased retention on a non-polar stationary phase (e.g., C18). The separation of different analytes is then achieved by modulating the mobile phase composition, typically by a gradient of an organic solvent.[1][7]

The selection of the ion-pairing reagent and its concentration are critical parameters in method development.[1] The choice of the counter-ion (in this case, nitrate) can also influence the separation.

Applications

The primary application of alkylammonium salts as ion-pairing agents in HPLC is in the analysis and purification of nucleic acids, such as:

-

Purity assessment of synthetic oligonucleotides: IP-RP-HPLC is a standard method for separating full-length oligonucleotide products from synthesis-related impurities.[1]

-

Pharmacokinetic studies: Quantifying oligonucleotides and their metabolites in biological matrices to understand their absorption, distribution, metabolism, and excretion (ADME) properties.[1]

-

Stability testing: Assessing the degradation of oligonucleotide therapeutics under various stress conditions.[1]

Data Presentation: Typical HPLC Conditions for Oligonucleotide Analysis using Alkylammonium Ion-Pairing Agents

The following table summarizes typical experimental conditions for the analysis of oligonucleotides using alkylammonium ion-pairing agents like TEAA, which can serve as a starting point for method development with this compound.

| Parameter | Typical Value/Range | Notes |

| Column | Reversed-phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | Polymer-based columns can offer higher stability at elevated pH and temperature.[7] |

| Mobile Phase A | 100 mM this compound in HPLC-grade water | The concentration can be optimized. |

| Mobile Phase B | 100 mM this compound in Acetonitrile (B52724)/Water (e.g., 50:50 v/v) | Acetonitrile is a common organic modifier.[1] |

| Gradient | Linear gradient from a low to a high percentage of Mobile Phase B | A shallow gradient is often used for high-resolution separation of oligonucleotides.[6] |

| Flow Rate | 0.5 - 1.5 mL/min | Dependent on column dimensions. |

| Column Temperature | 40 - 60 °C | Elevated temperatures can improve peak shape and resolution. |

| Detector | UV-Vis at 260 nm | Mass Spectrometry (MS) can also be used for identification.[6] |

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and column capacity. |

Experimental Protocols

Protocol 1: Preparation of Mobile Phase

Materials:

-

This compound

-

HPLC-grade water

-

Acetonitrile (HPLC grade)

-

0.22 µm membrane filter

Procedure:

-

Mobile Phase A (Aqueous):

-

To prepare a 100 mM this compound solution, dissolve the appropriate amount of this compound in HPLC-grade water to the final desired volume. For example, for 1 L of 100 mM solution, dissolve the corresponding molar mass of this compound in 1 L of water.

-

Filter the solution through a 0.22 µm membrane filter.[1]

-

Degas the mobile phase before use.

-

-

Mobile Phase B (Organic):

-

Prepare a solution of 100 mM this compound in a mixture of acetonitrile and HPLC-grade water (e.g., 50:50 v/v).

-

Filter the solution through a 0.22 µm membrane filter.

-

Degas the mobile phase before use.

-

Protocol 2: Sample Preparation

Materials:

-

Oligonucleotide sample

-

Mobile Phase A or HPLC-grade water

-

0.22 µm syringe filter

Procedure:

-

Dissolve the oligonucleotide sample in Mobile Phase A or HPLC-grade water to a final concentration of approximately 0.1-1.0 mg/mL.[1]

-

Vortex the sample to ensure complete dissolution.

-

Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[1]

Protocol 3: HPLC Analysis

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Gradient Elution: Run a linear gradient to increase the percentage of Mobile Phase B. A typical gradient for oligonucleotide analysis might be from 5% to 65% Mobile Phase B over 30 minutes.

-

Data Acquisition: Monitor the elution of the analytes using a UV detector at 260 nm.

-

Column Wash and Re-equilibration: After each run, wash the column with a high percentage of Mobile Phase B and then re-equilibrate to the initial conditions for the next injection.

Visualizations

Experimental Workflow

Caption: Workflow for HPLC analysis using an ion-pairing agent.

Logical Relationships in Method Development

Caption: Key factors influencing method development in IP-RP-HPLC.

References

- 1. benchchem.com [benchchem.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Ion Pair Chromatography,Electronic Grade Chemicals,Ion Pair Reagents in HPLC [cdhfinechemical.com]

- 4. Triethylammonium acetate - Wikipedia [en.wikipedia.org]

- 5. WO2019036683A1 - Analytical hplc methods - Google Patents [patents.google.com]

- 6. agilent.com [agilent.com]

- 7. ymc.co.jp [ymc.co.jp]

Application Notes and Protocols for Triethylammonium-Based Mobile Phases in Reverse-Phase Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of triethylammonium-based mobile phases, specifically triethylammonium (B8662869) acetate (B1210297) (TEAA) and triethylammonium bicarbonate (TEAB), in reverse-phase high-performance liquid chromatography (RP-HPLC). These volatile buffers are widely employed as ion-pairing agents, particularly for the separation of charged analytes such as oligonucleotides, peptides, and proteins.

Introduction

In reverse-phase chromatography, highly polar and ionic compounds often exhibit poor retention on nonpolar stationary phases. Ion-pairing agents are added to the mobile phase to enhance the retention and improve the separation of these analytes.[1][2][3] Triethylammonium salts, such as TEAA and TEAB, are effective volatile ion-pairing reagents that form neutral ion pairs with charged analytes, increasing their hydrophobicity and promoting interaction with the stationary phase.[3][4] Their volatility is a key advantage, especially in applications coupled with mass spectrometry (LC-MS), as they can be easily removed by evaporation.[5][6][7]

Data Presentation

The selection of an appropriate mobile phase additive is critical for successful chromatographic separations. The following table summarizes the key properties of TEAA and TEAB, two commonly used volatile buffers in RP-HPLC.

| Property | Triethylammonium Acetate (TEAA) | Triethylammonium Bicarbonate (TEAB) |

| Typical Concentration | 30 - 40 mM[4], 0.1 M[8] | 10 - 100 mM[7], 1.0 M (stock)[9][10][11] |

| Typical pH | ~7.0[4][12] | 8.4 - 8.6[10], 8.5±0.1[11] |

| Primary Applications | Purification of anionic oligosaccharides and glycopeptides[4], oligonucleotide analysis[8] | Purification of nucleic acids and biomolecules[9][10], protein analysis under non-denaturing conditions[9][10] |

| Volatility | Volatile[4] | Volatile[9][10] |

| Mass Spectrometry Compatibility | Compatible[8] | Compatible[9][10][11] |

Experimental Protocols

Protocol 1: Preparation of 1 M Triethylammonium Acetate (TEAA) Stock Solution (pH 7.0)

Materials:

-

Triethylamine (B128534) (TEA), HPLC grade

-

Glacial Acetic Acid, HPLC grade

-

HPLC-grade water

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Fume hood

Procedure:

-

Work in a chemical fume hood.

-

To prepare a 500 mL stock solution, add approximately 400 mL of HPLC-grade water to a 500 mL volumetric flask.

-

Carefully add 17.4 mL of triethylamine to the water while stirring.

-

Slowly add 7.15 mL of glacial acetic acid to the solution. The reaction is exothermic.

-

Allow the solution to cool to room temperature.

-

Adjust the pH to 7.0 by adding small increments of acetic acid or triethylamine as needed.

-

Once the desired pH is reached, bring the final volume to 500 mL with HPLC-grade water.

-

Filter the buffer through a 0.22 µm or 0.45 µm membrane filter before use to remove any particulate matter.

-

Store the stock solution in a tightly sealed container at 2-8°C.

Protocol 2: Preparation of 1 M Triethylammonium Bicarbonate (TEAB) Stock Solution (pH 8.5)

Materials:

-

Triethylamine (TEA), HPLC grade

-

Dry ice (solid carbon dioxide) or a cylinder of carbon dioxide gas

-

HPLC-grade water

-

Calibrated pH meter

-

Beaker and magnetic stirrer

-

Fume hood

Procedure:

-

Work in a chemical fume hood.

-

Place 100 mL of HPLC-grade water in a beaker and add 13.9 mL of triethylamine to create an approximately 1 M solution.

-

Place the beaker in an ice bath on a magnetic stirrer and stir the solution.

-

Slowly add small pieces of dry ice to the solution or bubble carbon dioxide gas through it.

-

Monitor the pH of the solution continuously.

-

Continue adding carbon dioxide until the pH of the solution stabilizes at approximately 8.5.

-

Transfer the solution to a clean, sealed container.

-

Filter the buffer through a 0.22 µm or 0.45 µm membrane filter before use.

-

Store the stock solution at 2-8°C. This buffer should be prepared fresh on a regular basis as the pH can change due to the loss of carbon dioxide.[7]

Protocol 3: Mobile Phase Preparation for Oligonucleotide Separation using TEAA

Mobile Phase A: 0.1 M TEAA in HPLC-grade water.

-

Dilute the 1 M TEAA stock solution 1:10 with HPLC-grade water.

Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile.

-

Mix equal volumes of 0.2 M TEAA (prepared by a 1:5 dilution of the 1 M stock) and acetonitrile.

Typical Gradient: A linear gradient from 5% to 65% of Mobile Phase B over 30 minutes at a flow rate of 1 mL/min is a good starting point for the separation of oligonucleotides on a C18 column.

Visualizations

Caption: Workflow for preparing and using triethylammonium-based mobile phases.

Caption: Mechanism of ion-pairing chromatography with triethylammonium.

References

- 1. phenomenex.com [phenomenex.com]

- 2. Ion Pairing Reagents For Hplc [lobachemie.com]

- 3. itwreagents.com [itwreagents.com]

- 4. itwreagents.com [itwreagents.com]

- 5. covachem.com [covachem.com]

- 6. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. Table 1: [Volatile HPLC Modifiers used in LC-MS/MS]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. thomassci.com [thomassci.com]

- 10. 三乙基碳酸氢铵缓冲液 1 M, suitable for HPLC, LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]

- 11. Triethylammonium bicarbonate buffer [myskinrecipes.com]

- 12. rsc.org [rsc.org]

Application Note: Enhanced Analysis of Oligonucleotides using Trialkylamine-Based Ion-Pairing Reagents in LC-MS

Introduction

Oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a rapidly growing class of drugs. Their unique mode of action, targeting gene expression, holds immense promise for treating a wide range of diseases.[1] The development and quality control of these therapeutics necessitate robust analytical methods for their characterization and quantification. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the preferred method for this purpose, offering high sensitivity and specificity.[2]

Due to their polyanionic and hydrophilic nature, oligonucleotides exhibit poor retention on traditional reversed-phase chromatography columns.[3][4] To overcome this challenge, ion-pair reversed-phase liquid chromatography (IP-RPLC) is widely employed.[3][5] This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral complex with the negatively charged phosphate (B84403) backbone of the oligonucleotides, thereby increasing their hydrophobicity and retention on the nonpolar stationary phase.[5][6]

While various ion-pairing reagents are available, combinations of a trialkylamine, such as triethylamine (B128534) (TEA), and a volatile acidic modifier, like hexafluoroisopropanol (HFIP), have proven to be highly effective and compatible with mass spectrometry.[4][7][8][9] This combination enhances chromatographic resolution and minimizes the ion suppression often observed with non-volatile buffers like triethylammonium (B8662869) acetate (B1210297) (TEAA). This application note provides a detailed protocol for the analysis of oligonucleotides by LC-MS using a triethylamine/HFIP-based mobile phase, along with data demonstrating the impact of ion-pairing reagent concentration on chromatographic performance.

Experimental Workflow

Caption: Figure 1. Experimental Workflow for Oligonucleotide LC-MS Analysis

Materials and Methods

1. Materials and Reagents

-

Oligonucleotide standards (e.g., poly dT standards)

-

Triethylamine (TEA), HPLC grade

-

Hexafluoroisopropanol (HFIP), HPLC grade

-

Acetonitrile (ACN), LC-MS grade

-

Water, DEPC-treated or LC-MS grade

-

Reversed-phase HPLC column (e.g., Agilent AdvanceBio Oligonucleotide, Waters XTerra MS C18, Phenomenex Clarity Oligo-RP)[10]

2. Mobile Phase Preparation

-

Mobile Phase A (Aqueous Component):

-

To prepare a 1 L solution of 8 mM TEA and 200 mM HFIP, add approximately 950 mL of LC-MS grade water to a clean bottle.

-

Add 21 mL of HFIP and mix.

-

Add 1.12 mL of TEA and mix vigorously.

-

Adjust the final volume to 1 L with water. The pH of this solution should be approximately 8.0.[7]

-

Note: The concentrations of TEA and HFIP can be optimized for specific applications. Refer to Table 1 for examples of different concentrations and their effects.

-

-

Mobile Phase B (Organic Component):

-

100% Acetonitrile

-

3. Sample Preparation

-

Dissolve oligonucleotide samples in DEPC-treated water to a final concentration of 1 µM.[5]

-

For samples from biological matrices, a solid-phase extraction (SPE) protocol may be necessary for cleanup and concentration.[8]

4. LC-MS Instrumentation and Conditions

-

Liquid Chromatography System: Agilent 1290 Infinity II LC System or equivalent.[5]

-

Mass Spectrometer: Agilent 6530 Q-TOF or equivalent, equipped with an electrospray ionization (ESI) source.[5]

-

Column: Phenomenex Clarity Oligo-RP, or equivalent.

-

Column Temperature: 50-60 °C

-

Injection Volume: 5 µL

-

Gradient Conditions:

-

A typical gradient starts with a low percentage of mobile phase B (e.g., 3-5%), followed by a shallow linear increase to 15-35% B over 15-30 minutes, depending on the oligonucleotide length and column dimensions.[7]

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Gas Temperature: 300-350 °C

-

Drying Gas Flow: 8-12 L/min

-

Nebulizer Pressure: 30-40 psi

-

Capillary Voltage: 3500-4000 V

-

Fragmentor Voltage: 100-200 V

-

Mass Range: m/z 500-3000

-

Results and Discussion

The concentration of the ion-pairing reagents, TEA and HFIP, significantly impacts the retention, resolution, and mass spectrometry signal intensity of oligonucleotides. A systematic evaluation of different mobile phase compositions is crucial for method optimization.

Effect of Ion-Pairing Reagent Concentration

As shown in Table 1, increasing the concentration of the ion-pairing reagents generally leads to increased retention of the oligonucleotides on the reversed-phase column. However, excessively high concentrations can cause ion suppression in the mass spectrometer, leading to a decrease in signal intensity.[7][8] An optimal balance must be found to achieve both good chromatographic separation and high MS sensitivity. Studies have shown that TEA concentrations between 4-8 mM and HFIP concentrations between 200-300 mM often provide a good compromise for a variety of oligonucleotides.[7][8]

Table 1: Effect of TEA and HFIP Concentration on Oligonucleotide Analysis

| Mobile Phase Composition (Aqueous) | Relative Retention | Relative MS Signal Intensity | Chromatographic Resolution |

| 2 mM TEA / 50 mM HFIP | Low | High | Poor |

| 4 mM TEA / 100 mM HFIP | Moderate | Moderate-High | Good |

| 8 mM TEA / 200 mM HFIP | High | Moderate | Very Good |

| 15 mM TEA / 400 mM HFIP | Very High | Low | Excellent |

| Data summarized from references[7][8]. "Relative" values are for illustrative comparison. |

The use of HFIP as an acidic modifier is particularly beneficial for LC-MS applications. Compared to traditional acetate-based buffers, HFIP is more volatile and improves the ionization efficiency of oligonucleotides, resulting in better MS signal.[9]

Conclusion

The use of triethylamine and hexafluoroisopropanol as ion-pairing reagents in reversed-phase LC-MS provides a robust and sensitive method for the analysis of oligonucleotides. Careful optimization of the mobile phase composition is critical to achieving the desired balance between chromatographic retention, resolution, and mass spectrometric sensitivity. The protocol described herein serves as an excellent starting point for the development of analytical methods for the characterization and quality control of oligonucleotide therapeutics.

Protocol: Standard Operating Procedure for Oligonucleotide Analysis by IP-RPLC-MS

1. Scope This protocol outlines the procedure for the analysis of synthetic oligonucleotides using ion-pair reversed-phase liquid chromatography coupled with mass spectrometry (IP-RPLC-MS).

2. Materials and Reagents

-

Triethylamine (TEA), HPLC grade

-

Hexafluoroisopropanol (HFIP), HPLC grade

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade (e.g., Milli-Q)

-

Oligonucleotide sample(s) for analysis

-

Internal Standard (if quantitative analysis is required)

3. Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a binary or quaternary pump.

-

Mass Spectrometer with an ESI source.

-

Reversed-phase column suitable for oligonucleotide analysis (e.g., C18, 2.1 x 100 mm, <3 µm).

-

Analytical balance, pH meter, volumetric flasks, and pipettes.

-

Filtration apparatus for mobile phases (0.22 µm filter).

-

Vortex mixer and sonicator.

4. Procedure